Eltanexor

XPO1 inhibition blood-brain barrier penetration CNS toxicity

Eltanexor (KPT-8602, ONO-7706, ATG-016) is a second-generation, oral SINE compound with 30-fold reduced BBB penetration vs selinexor, enabling daily dosing and superior tolerability in chronic in vivo models. Chosen for AML PDX, MDS, and combination studies (venetoclax, decitabine-cedazuridine) where CNS-sparing and preserved hematopoiesis are critical. For research use only.

Molecular Formula C17H10F6N6O
Molecular Weight 428.29 g/mol
CAS No. 1642300-52-4
Cat. No. B607294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEltanexor
CAS1642300-52-4
SynonymsKPT-8602;  KPT8602;  KPT 8602. Eltanexor.
Molecular FormulaC17H10F6N6O
Molecular Weight428.29 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N
InChIInChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6+
InChIKeyJFBAVWVBLRIWHM-AWNIVKPZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eltanexor KPT-8602: Second-Generation XPO1 Inhibitor Sourcing and Technical Specifications


Eltanexor (KPT-8602; CAS 1642300-52-4), also designated ONO-7706 and ATG-016, is a second-generation, orally bioavailable selective inhibitor of nuclear export (SINE) compound that targets exportin-1 (XPO1/CRM1) [1]. Eltanexor binds to and inhibits XPO1, leading to nuclear accumulation of tumor suppressor proteins (e.g., p53, IκB, FOXO) and oncoprotein mRNAs (e.g., c-MYC, BCL-2) in malignant cells [2]. The compound is under clinical investigation across multiple hematologic and solid tumor indications, including relapsed/refractory multiple myeloma, higher-risk myelodysplastic syndromes, metastatic colorectal cancer, and metastatic castration-resistant prostate cancer [3].

Why Eltanexor Cannot Be Substituted with Selinexor or Other XPO1 Inhibitors in Scientific Studies


Eltanexor (KPT-8602) belongs to the SINE compound class alongside selinexor (KPT-330), KPT-185, and KPT-276; however, significant pharmacokinetic and tolerability differences preclude functional substitution in research or clinical applications. While eltanexor shares a similar mechanism of XPO1 inhibition and comparable in vitro potency with selinexor [1], its markedly reduced blood-brain barrier penetration (approximately 30-fold lower than selinexor) produces a distinct safety and dosing profile [2]. This differential CNS exposure enables eltanexor to be administered more frequently (daily dosing) compared with the twice-weekly regimen required for selinexor due to centrally mediated toxicities [3]. Researchers procuring XPO1 inhibitors for in vivo studies, particularly in immunocompromised murine models or long-term treatment protocols, must account for these compound-specific differences in tolerability, brain penetration, and achievable dosing schedules.

Quantitative Differentiation of Eltanexor KPT-8602: Head-to-Head Evidence Against Selinexor and Historical Comparators


30-Fold Reduced Blood-Brain Barrier Penetration Compared to Selinexor

Eltanexor exhibits markedly reduced blood-brain barrier penetration compared to the first-generation SINE compound selinexor. This pharmacokinetic differentiation is quantitated at approximately 30-fold lower CNS penetration for eltanexor relative to selinexor [1]. Despite this reduction in brain exposure, eltanexor maintains systemic pharmacokinetic properties similar to selinexor, including comparable oral bioavailability and plasma exposure profiles [1]. The differential CNS penetration is attributed to structural modifications that limit passive diffusion across the blood-brain barrier without compromising systemic XPO1 inhibition .

XPO1 inhibition blood-brain barrier penetration CNS toxicity tolerability

Superior Tolerability Profile: Reduced Body Weight Loss and Anorexia in Preclinical Models

In head-to-head preclinical toxicology comparisons, eltanexor demonstrates significantly improved tolerability versus selinexor. In animal models (rats and monkeys), oral eltanexor administration resulted in a lower percentage of body weight loss and improved food consumption compared with selinexor [1]. The reduced brain penetration of eltanexor is hypothesized to attenuate centrally mediated anorexia, weight loss, and nausea—dose-limiting toxicities that constrain selinexor's clinical dosing schedule to twice-weekly administration [2]. Toxicology studies further confirm that eltanexor exhibits a substantially better tolerability profile with reduced malaise and general toxicity compared to selinexor [1].

tolerability body weight loss anorexia in vivo toxicology

Enhanced In Vivo Antileukemic Efficacy in AML Patient-Derived Xenograft Models

In comparative preclinical studies using acute myeloid leukemia (AML) patient-derived xenograft (PDX) models, eltanexor exhibits superior anti-leukemic activity and better tolerability compared with selinexor [1]. Eltanexor treatment achieved nearly complete elimination of human AML cells in the AML-CN xenograft model, while demonstrating minimal toxicity to normal hematopoietic stem and progenitor cells [1]. Additionally, in chronic lymphocytic leukemia (CLL) and AML murine models, eltanexor showed improved survival outcomes compared with selinexor [2]. The compound's wider therapeutic window enables enhanced on-target efficacy and supports evaluation in combination regimens with other targeted anticancer agents [2].

AML patient-derived xenograft antileukemic activity in vivo efficacy

Clinical Efficacy in Hypomethylating Agent-Refractory Myelodysplastic Syndromes

In a Phase 1/2 clinical study (NCT02649790) of eltanexor monotherapy in patients with higher-risk myelodysplastic syndromes refractory to hypomethylating agents (HMAs), eltanexor demonstrated an overall response rate (ORR) of 53% including 47% marrow complete responses (mCR) [1][2]. Among patients achieving mCR, median blast reduction was 78.6% (range: 55.6%–85.7%) [1]. The disease control rate (mCR + stable disease) was 71% [2]. The overall survival of 9.9 months in this HMA-refractory population compares favorably with the historical median survival benchmark of 4–6 months for patients with HMA-refractory MDS [3]. Notably, 3 of 7 patients achieving mCR attained complete transfusion independence for 5–10 cycles [1].

MDS myelodysplastic syndromes hypomethylating agent refractory overall survival

In Vitro Potency Profile Across AML Cell Lines

Eltanexor exhibits potent inhibition of viability across a panel of human acute myeloid leukemia (AML) cell lines, with IC50 values ranging from 20–211 nM after 3 days of exposure [1]. This potency is reported to exceed that of the first-generation XPO1 inhibitor selinexor in cell-based viability assays, though both compounds share comparable XPO1 binding affinity [1]. Eltanexor inhibits XPO1-dependent nuclear export with an EC50 of 60.9 nM by directly targeting XPO1 . Additionally, eltanexor demonstrates greater anti-leukemic efficacy against both leukemic blasts and leukemia-initiating cells (LICs) in AML models, while sparing normal hematopoietic stem and progenitor cells [1].

IC50 AML cell lines in vitro potency XPO1 inhibition

Pharmacokinetic Profile: Dose-Proportional Exposure Without Plasma Accumulation

In a Phase 1/2 clinical study of relapsed/refractory multiple myeloma patients, eltanexor demonstrated a dose-proportional pharmacokinetic profile without evidence of plasma accumulation after repeat dosing [1]. Mean Cmax and AUC0-inf values for eltanexor doses ranging from 5 mg to 60 mg were 36.6–284 ng/mL and 164–2,581 ng·h/mL, respectively [1]. The observed Tmax ranged from 0.5 to 8.0 hours [1]. This predictable, dose-linear PK behavior contrasts with the more complex PK and toxicity management requirements associated with selinexor, which necessitates twice-weekly dosing due to cumulative toxicity [2]. Importantly, eltanexor does not accumulate in plasma after repetitive dosing in preclinical models, supporting sustained daily administration regimens [3].

pharmacokinetics Cmax AUC dose proportionality

Optimal Research Applications for Eltanexor KPT-8602: Evidence-Based Selection Scenarios


In Vivo Efficacy Studies Requiring Extended Daily Dosing of XPO1 Inhibitors

For chronic in vivo efficacy studies in murine xenograft or PDX models requiring sustained XPO1 inhibition over multiple weeks, eltanexor is the preferred SINE compound due to its 30-fold reduced brain penetration compared to selinexor and consequent improved tolerability profile that enables daily oral dosing [1][2]. The reduced body weight loss and preserved food consumption observed in toxicology studies permit longer treatment durations without the dose-limiting toxicities that constrain selinexor to twice-weekly administration [1]. Eltanexor's dose-proportional pharmacokinetics without plasma accumulation further support consistent daily exposure across extended treatment protocols [3].

Acute Myeloid Leukemia Patient-Derived Xenograft Modeling

In AML PDX studies, eltanexor demonstrates superior anti-leukemic activity compared with selinexor, achieving nearly complete elimination of human AML cells in the AML-CN xenograft model [1]. Critically, eltanexor exhibits minimal toxicity to normal hematopoietic stem and progenitor cells, preserving bone marrow function and enabling assessment of combination therapies that would be confounded by the hematopoietic toxicity of selinexor [1]. The compound's enhanced efficacy against both leukemic blasts and leukemia-initiating cells positions eltanexor as the XPO1 inhibitor of choice for AML in vivo studies focused on disease eradication rather than transient cytoreduction [1][2].

Combination Therapy Development Requiring Tolerable XPO1 Inhibition

Eltanexor's wider therapeutic window supports evaluation in combination regimens with other targeted anticancer agents, including venetoclax and decitabine-cedazuridine [1][2]. Ongoing Phase 1 trials are assessing eltanexor in combination with venetoclax for relapsed/refractory MDS and AML, and with Inqovi (decitabine-cedazuridine) for high-risk MDS [1][2]. The compound's reduced CNS penetration and favorable tolerability profile minimize overlapping toxicities that would otherwise limit combination dosing intensity and duration [3]. Researchers designing rational combination studies should select eltanexor over selinexor when the combination partner exhibits gastrointestinal or myelosuppressive toxicities that would compound with selinexor's adverse effect burden.

Hypomethylating Agent-Refractory Myelodysplastic Syndrome Translational Research

For translational research focused on HMA-refractory MDS, eltanexor offers a clinically validated activity profile with an ORR of 53% (including 47% mCR) and median overall survival of 9.9 months in this high-unmet-need population [1]. The achievement of complete transfusion independence in 3 of 7 mCR patients (5–10 cycles) underscores eltanexor's potential to provide meaningful clinical benefit [1]. Researchers developing novel MDS models or testing rational combinations in HMA-resistant settings should consider eltanexor as the XPO1 inhibitor of choice given this specific clinical validation in the exact population of interest [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eltanexor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.